![molecular formula C17H13NO4 B12579204 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate CAS No. 630393-48-5](/img/structure/B12579204.png)
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. One common method is the reaction of phthalic anhydride with glycine methyl ester in the presence of a base to form the phthalimide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
相似化合物的比较
Similar Compounds
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: Similar structure but with a benzonitrile group instead of an acetate group.
4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid: Contains a butanoic acid group instead of an acetate group.
N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide: A derivative with additional functional groups.
Uniqueness
The uniqueness of 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl acetate lies in its specific functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
630393-48-5 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl] acetate |
InChI |
InChI=1S/C17H13NO4/c1-11(19)22-13-8-6-12(7-9-13)10-18-16(20)14-4-2-3-5-15(14)17(18)21/h2-9H,10H2,1H3 |
InChI 键 |
UGYGYNXLSAAHCM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


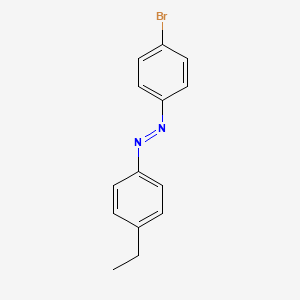
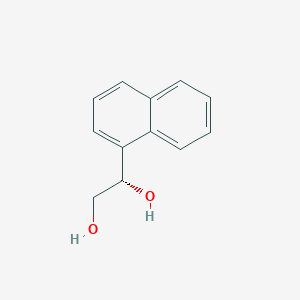
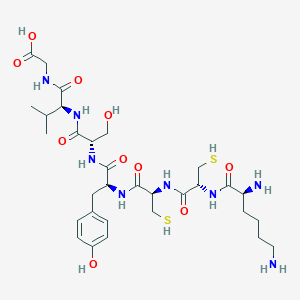
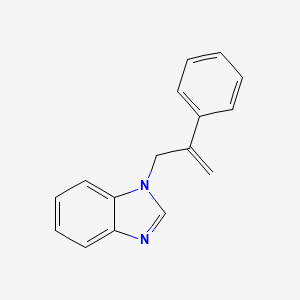

![Pyrrolidine, 1-[[5-(2,5-dimethylphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12579155.png)
![2-Methyl-6,7,8,9-tetrahydro-1H-cyclopenta[a]naphthalene](/img/structure/B12579158.png)
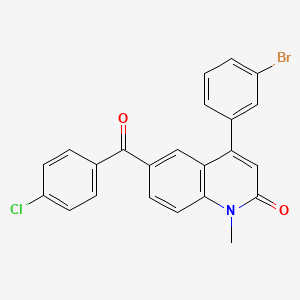
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
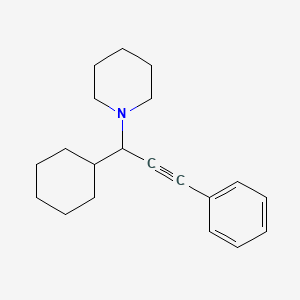
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
-](/img/structure/B12579212.png)
methyl}phosphonate](/img/structure/B12579215.png)
